N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c1-23-12(8-13(22-23)14-10-19-6-7-20-14)9-21-17(25)11-24-15-4-2-3-5-16(15)27-18(24)26/h2-8,10H,9,11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOKOTNNISTDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide may exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can inhibit mTORC1 activity and enhance autophagy, which are crucial mechanisms in cancer cell survival and proliferation.
Table 1: Summary of Anticancer Activity Studies
| Compound Name | Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MIA PaCa-2 | 10 | mTORC1 inhibition, autophagy modulation |
| Compound B | Various | Submicromolar | Antiproliferative effects |
Antimicrobial Effects
This compound has shown promise as an antimicrobial agent. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and possess anti-inflammatory properties, making them candidates for further investigation in infectious disease contexts.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas:
Antioxidant Activity
Research has indicated strong antioxidant capabilities in related pyrazole compounds, suggesting that this compound may confer neuroprotective effects through free radical scavenging.
Neuroprotective Effects
In vivo studies on pyrazole derivatives indicate neuroprotective properties, particularly in models of ischemic stroke, where these compounds significantly reduced infarct areas.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole and pyrazine rings are susceptible to oxidation under specific conditions.
Key Reactions and Findings:
| Reagent | Conditions | Products | Yield (%) | Citations |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Acidic (H₂SO₄), 60°C | Oxidation of pyrazole to pyrazole N-oxide | 72% | |
| mCPBA | DCM, RT | Epoxidation of benzoxazolone ring (minor pathway) | 15% |
-
Pyrazole N-oxide formation is favored due to electron-deficient pyrazine coordination.
-
Epoxidation is limited by steric hindrance from the acetamide group.
Reduction Reactions
Selective reduction of functional groups has been demonstrated:
| Reagent | Conditions | Products | Yield (%) | Citations |
|---|---|---|---|---|
| NaBH₄ | EtOH, 0°C | Reduction of acetamide carbonyl to alcohol | 58% | |
| LiAlH₄ | THF, reflux | Full reduction of benzoxazolone to dihydrobenzoxazole | 34% |
-
NaBH₄ selectively reduces the acetamide carbonyl without affecting the pyrazine ring .
-
LiAlH₄ over-reduction results in ring-opening of benzoxazolone.
Hydrolysis Reactions
The acetamide and benzoxazolone groups undergo hydrolysis:
| Reagent | Conditions | Products | Yield (%) | Citations |
|---|---|---|---|---|
| NaOH (6M) | H₂O, 100°C | Hydrolysis of acetamide to carboxylic acid | 89% | |
| HCl (conc.) | Reflux, 12h | Cleavage of benzoxazolone to 2-aminophenol derivative | 67% |
-
Alkaline hydrolysis proceeds via nucleophilic attack at the acetamide carbonyl.
-
Acidic conditions destabilize the benzoxazolone ring, leading to N–O bond cleavage.
Substitution Reactions
Electrophilic substitution occurs at electron-rich positions:
| Reagent | Conditions | Products | Yield (%) | Citations |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Nitration at C-4 of pyrazine ring | 43% | |
| Br₂ (1 eq) | AcOH, RT | Bromination at C-5 of pyrazole | 61% |
-
Nitration occurs regioselectively at the pyrazine ring due to directing effects of nitrogen atoms .
-
Bromination favors the pyrazole ring’s C-5 position.
Coupling Reactions
The compound participates in cross-coupling reactions:
| Reagent | Conditions | Products | Yield (%) | Citations |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Suzuki (Ar-B(OH)₂), 80°C | Biaryl formation at pyrazine C-2 | 78% | |
| CuI, proline | Ullmann (Ar-I), 110°C | C–N bond formation with aryl amines | 52% |
-
Suzuki coupling modifies the pyrazine ring for pharmacological derivatization .
-
Ullmann conditions enable functionalization of the benzoxazolone moiety.
Mechanistic Insights
-
Pyrazole Reactivity : The 1-methyl group enhances steric protection at N-1, directing electrophiles to C-3 and C-5.
-
Benzoxazolone Stability : Ring-opening under acidic conditions generates reactive intermediates for further functionalization.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate decomposition at elevated temperatures .
Synthetic Utility
Key applications in synthesis include:
-
Pharmaceutical intermediates : Functionalization via Suzuki coupling yields kinase inhibitors .
-
Coordination chemistry : Pyrazine nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu) .
-
Polymer precursors : Acetamide hydrolysis produces carboxylic acid derivatives for polyamide synthesis.
Physicochemical Influences on Reactivity
Comparison with Similar Compounds
Table 1: Key Structural and Functional Group Differences
Key Observations :
- The target compound’s pyrazine-pyrazole core distinguishes it from spirocyclic (B1) or naphthyridine-based (Goxalapladib) analogs.
- Unlike PBPA (), which incorporates a bis-pyridylmethyl group for TSPO binding, the target compound lacks chelating motifs, suggesting divergent applications (e.g., therapeutic vs. diagnostic).
- The benzo[d]oxazolone moiety is shared with PBPA but absent in food-additive acetamides like FEMA GRAS 4809 (), underscoring its role in pharmaceutical design .
Q & A
Q. What are the foundational synthetic routes for constructing the pyrazole-pyrazine core in this compound?
Methodology:
- Hydrazinolysis and Cyclization: Start with ethyl 5-methyl-1H-pyrazole-3-carboxylate (synthesized via condensation of acetone, diethyl oxalate, and sodium methoxide). React with hydrazine hydrate to form hydrazide intermediates, followed by cyclization with phenyl isothiocyanate under alkaline conditions to generate triazole-pyrazole hybrids .
- Nucleophilic Substitution: Introduce the pyrazine moiety via nucleophilic aromatic substitution using 2-chloropyrazine under reflux in DMF with K₂CO₃ as a base . Key Validation: Confirm intermediates via TLC and final products using ¹H NMR (δ 2.5–3.5 ppm for methyl groups) and IR (C=O stretch at ~1650–1700 cm⁻¹) .
Q. How is the benzo[d]oxazol-2-one fragment incorporated into the acetamide backbone?
Methodology:
- Alkylation Reactions: React 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid with thionyl chloride to form the acid chloride. Couple with the pyrazole-pyrazine intermediate using Hünig’s base (DIPEA) in anhydrous THF .
- Optimization: Use microwave-assisted synthesis (80°C, 30 min) to improve coupling efficiency (yield >75%) compared to traditional reflux (12 h, 60% yield) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the alkylation step of the pyrazole intermediate?
Methodology:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene). DMF increases nucleophilicity of the pyrazole-NH group, improving alkylation yields by 20–30% .
- Catalyst Use: Add KI (10 mol%) to facilitate SN2 mechanisms, reducing side-product formation (e.g., elimination products) . Data Contradiction Resolution: Conflicting reports on ideal temperatures (40°C vs. 60°C) can be resolved via Arrhenius plot analysis to identify activation energy thresholds .
Q. What computational strategies predict the biological activity of derivatives of this compound?
Methodology:
- PASS Online®: Predict antimicrobial/antioxidant activity (Pa > 0.7) based on structural similarity to triazole-pyrazole hybrids with known activity .
- Molecular Docking: Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). Pyrazine and benzo[d]oxazolone moieties show strong π-π stacking with Tyr385 (binding energy: −9.2 kcal/mol) . Validation: Compare docking results with in vitro COX-2 inhibition assays (IC₅₀ < 10 µM) .
Q. How do steric effects from the 1-methyl group influence regioselectivity in pyrazole functionalization?
Methodology:
- DFT Calculations: Analyze electron density maps (B3LYP/6-311+G**) to identify nucleophilic sites. The 3-pyrazinyl group directs electrophiles to the C5 position of pyrazole due to steric hindrance from the 1-methyl group .
- Experimental Validation: Synthesize regioisomers and compare ¹H NMR shifts (C5-H: δ 6.8 ppm vs. C3-H: δ 7.2 ppm) .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of the acetamide linker under acidic conditions. How can this be resolved?
Methodology:
- Stability Assays: Incubate the compound in HCl (pH 2) at 37°C for 24 h. Monitor degradation via HPLC-MS. The benzo[d]oxazolone fragment hydrolyzes first (t₁/₂ = 8 h), while the acetamide remains intact .
- Mitigation: Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoxazolone to reduce hydrolysis rates .
Synthetic Challenges Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
